1-(5-methoxy-1H-indol-3-yl)ethanone
Overview
Description
1-(5-Methoxy-1H-indol-3-yl)ethanone is an organic compound with the molecular formula C11H11NO2. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its presence in various natural products and its significance in synthetic organic chemistry due to its versatile reactivity and biological activity.
Mechanism of Action
Mode of Action
The mode of action of 1-(5-methoxy-1H-indol-3-yl)ethanone is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular level remain to be elucidated.
Biochemical Pathways
Indole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Biochemical Analysis
Biochemical Properties
1-(5-Methoxy-1H-indol-3-yl)ethanone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential inhibitory effects on certain enzymes, which could be useful in therapeutic applications. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. This compound’s ability to interact with proteins and enzymes makes it a valuable tool in biochemical research .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins. These effects on cellular function highlight the compound’s potential in studying cell biology and developing therapeutic strategies .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with DNA or transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but it may degrade over time, affecting its efficacy. Long-term effects on cellular function have also been observed, with some studies indicating sustained changes in cellular responses after prolonged exposure to the compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective use of the compound in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites in cells. Understanding the metabolic pathways of this compound is essential for elucidating its biological effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation in certain tissues can influence its efficacy and potential side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Methoxy-1H-indol-3-yl)ethanone can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For instance, the reaction of 5-methoxyindole with acetyl chloride in the presence of a Lewis acid like aluminum chloride can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methoxy-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
1-(5-Methoxy-1H-indol-3-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and natural product analogs.
Biology: It is used in the study of indole-based biological pathways and enzyme interactions.
Medicine: Research explores its potential as a precursor for pharmaceuticals with anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
1-(1H-indol-3-yl)ethanone: Lacks the methoxy group, resulting in different reactivity and biological activity.
1-(5-fluoro-1H-indol-3-yl)ethanone: The presence of a fluorine atom alters its electronic properties and reactivity.
1-(5-bromo-1H-indol-3-yl)ethanone:
Uniqueness: 1-(5-Methoxy-1H-indol-3-yl)ethanone is unique due to the presence of the methoxy group at the 5-position of the indole ring. This substitution enhances its electron-donating properties, influencing its reactivity and interactions with biological targets .
Properties
IUPAC Name |
1-(5-methoxy-1H-indol-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7(13)10-6-12-11-4-3-8(14-2)5-9(10)11/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPUQMRYWUQVNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600510 | |
Record name | 1-(5-Methoxy-1H-indol-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51843-22-2 | |
Record name | 1-(5-Methoxy-1H-indol-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-methoxy-1H-indol-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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